molecular formula C14H16N2 B14392913 2-Methyl-4-phenyl-6-propylpyrimidine CAS No. 89967-06-6

2-Methyl-4-phenyl-6-propylpyrimidine

Cat. No.: B14392913
CAS No.: 89967-06-6
M. Wt: 212.29 g/mol
InChI Key: NJPCVDPWQKDAPL-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-6-propylpyrimidine is a substituted pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Its structure includes a methyl group at position 2, a phenyl ring at position 4, and a propyl chain at position 3. Pyrimidine derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

89967-06-6

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-methyl-4-phenyl-6-propylpyrimidine

InChI

InChI=1S/C14H16N2/c1-3-7-13-10-14(16-11(2)15-13)12-8-5-4-6-9-12/h4-6,8-10H,3,7H2,1-2H3

InChI Key

NJPCVDPWQKDAPL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-6-propylpyrimidine can be achieved through several methods, including:

    Biginelli Reaction: This is a multicomponent reaction involving the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the above synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-6-propylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-6-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares 2-Methyl-4-phenyl-6-propylpyrimidine with three related compounds from the evidence, focusing on substituent effects and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Potential Applications/Properties
This compound Methyl (C2), Phenyl (C4), Propyl (C6) Alkyl, Aromatic Likely lipophilic; potential CNS activity (inferred from alkyl chains)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (C2), Methyl (C6), Carboxylic acid (C4) Electrophilic Cl, Acidic group Reactivity in nucleophilic substitutions; pharmaceutical intermediates
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Fluorophenyl (C4), Isopropyl (C6), Methylsulfonyl (C2), Ester (C5) Electron-withdrawing F, Sulfonyl Crystallography studies; possible kinase inhibition (sulfonyl groups)
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine Methoxymethyl (C4), Phenyl (C2), Piperidine (C6) Ether, Amine Solubility enhancement (methoxymethyl); neurological research (piperidine)

Key Observations:

Substituent Effects on Reactivity :

  • The chloro group in increases electrophilicity, making it reactive in cross-coupling reactions. In contrast, the methyl and propyl groups in the target compound likely enhance steric bulk and lipophilicity, reducing electrophilic reactivity.
  • The methylsulfonyl group in is a strong electron-withdrawing group, which could stabilize negative charges or participate in hydrogen bonding, unlike the electron-donating propyl group in the target compound.

Solubility and Bioavailability: The methoxymethyl group in improves aqueous solubility due to its polar ether moiety, whereas the propyl chain in the target compound may decrease solubility but enhance membrane permeability. The carboxylic acid in offers pH-dependent solubility, a feature absent in the non-ionizable target compound.

The target compound’s phenyl and propyl groups may similarly target lipid-rich environments, such as cell membranes or hydrophobic protein pockets.

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